molecular formula C10H11NO2 B3326931 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 29707-35-5

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B3326931
CAS RN: 29707-35-5
M. Wt: 177.2 g/mol
InChI Key: XPZFYNGHMRAKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one, also known as quinoline-5,6-dione, is an organic compound with a molecular formula of C10H9NO2. It is a yellowish powder that is soluble in organic solvents such as ethanol and ethyl acetate. This compound has been the subject of scientific research due to its potential applications in the field of medicine and materials science.

Scientific Research Applications

Quinoline-5,6-dione has been the subject of scientific research due to its potential applications in the field of medicine and materials science. In medicine, 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has been used as a starting material for the synthesis of various bioactive compounds such as quinoline derivatives and quinoline-based drugs. In materials science, 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione in biological systems is not fully understood. However, it has been suggested that 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione may act as an inhibitor of enzymes such as DNA topoisomerases and protein kinases, which are involved in cell growth and proliferation. It has also been suggested that 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione may interact with cellular membranes and alter their properties, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects
Quinoline-5,6-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione can inhibit the growth of cancer cells and bacteria, and reduce inflammation in immune cells. In vivo studies have shown that 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione can reduce tumor growth and improve survival rates in animal models of cancer. It has also been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Quinoline-5,6-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione. One direction is to further investigate its potential as an antitumor and antimicrobial agent, and to develop new quinoline-based drugs for clinical use. Another direction is to explore its potential as a building block for the synthesis of new organic materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.

properties

IUPAC Name

4-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h5H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZFYNGHMRAKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Synthesis routes and methods

Procedure details

4.46 g (0.025 mol) of 4-methyl-5,6,7,8-tetrahydro- cumarin-5-one are heated to 180° C. for 3 hours in 150 ml of saturated methanolic ammonia in a stirred autoclave. After cooling, the methanolic ammonia is distilled off using a rotary evaporator and the residue is recrystallised from ethanol using activated charcoal.
Name
4-methyl-5,6,7,8-tetrahydro- cumarin-5-one
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.